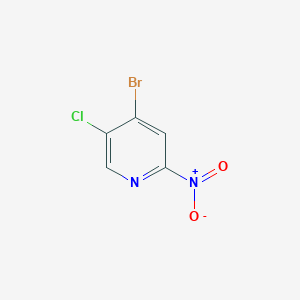
4-Bromo-5-chloro-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitropyridine typically involves the nitration of 4-bromo-5-chloropyridine. One common method includes the reaction of 4-bromo-5-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The starting material, 4-bromo-5-chloropyridine, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids. The reaction mixture is then quenched, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and boronic acids.
Major Products Formed:
Amino Derivatives: Formed through substitution or reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-5-chloro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the compound. It can activate the pyridine ring towards nucleophilic substitution reactions. The bromine and chlorine atoms also play a role in facilitating coupling reactions by acting as leaving groups .
Comparison with Similar Compounds
- 4-Bromo-2-nitropyridine
- 5-Chloro-2-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 4-Bromo-5-chloro-2-nitropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides distinct reactivity patterns compared to its analogs. For instance, the presence of both halogens allows for selective functionalization at multiple positions on the ring, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H2BrClN2O2 |
|---|---|
Molecular Weight |
237.44 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
UMMQWHCYIUJTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















